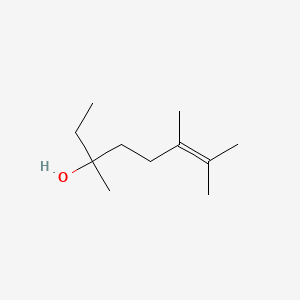
3,6,7-Trimethyl-6-octen-3-ol
Cat. No. B8301316
M. Wt: 170.29 g/mol
InChI Key: SPXRFPKAJKNYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09434676B2
Procedure details


383.0 g of 3,6,7-trimethyl-6-octen-1-in-3-ol and 0.3 g of Lindlar catalyst (5% Pd+3.5% Pb on CaCO3) are put in an autoclave and heated under nitrogen to a temperature of 45° C. Nitrogen is exchanged by hydrogen (H2) and the reaction mixture put at an absolute pressure of 2 bar. After the calculated amount of hydrogen has been consumed the reaction mixture is filtered and distilled (2 mbar, 115° C.) to obtain 3,6,7-trimethyl-6-octen-3-ol (=compound of formula (Ia)).


Name
Lindlar catalyst
Quantity
0.3 g
Type
catalyst
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([OH:12])([CH2:5][CH2:6][C:7]([CH3:11])=[C:8]([CH3:10])[CH3:9])[C:3]#[CH:4].[H][H]>[Pd].CC([O-])=O.CC([O-])=O.[Pb+2]>[CH3:1][C:2]([OH:12])([CH2:5][CH2:6][C:7]([CH3:11])=[C:8]([CH3:10])[CH3:9])[CH2:3][CH3:4] |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
383 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C#C)(CCC(=C(C)C)C)O
|
Step Three
|
Name
|
Lindlar catalyst
|
|
Quantity
|
0.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
45 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the calculated amount of hydrogen has been consumed the reaction mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled (2 mbar, 115° C.)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CC)(CCC(=C(C)C)C)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
